7-Bromo-2-chloro-6-methoxyquinoxaline
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Overview
Description
7-Bromo-2-chloro-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H6BrClN2O and a molecular weight of 273.51 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-6-methoxyquinoxaline typically involves the bromination and chlorination of a quinoxaline derivative. One common method includes the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoxaline.
Bromination: The 6-methoxyquinoxaline is treated with a brominating agent, such as bromine or N-bromosuccinimide (NBS), to introduce the bromine atom at the 7-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-chloro-6-methoxyquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative.
Scientific Research Applications
7-Bromo-2-chloro-6-methoxyquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-6-methoxyquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-chloroquinoxaline: Lacks the methoxy group at the 6-position.
6-Methoxyquinoxaline: Lacks the bromine and chlorine atoms.
2-Chloro-6-methoxyquinoxaline: Lacks the bromine atom at the 7-position.
Uniqueness
7-Bromo-2-chloro-6-methoxyquinoxaline is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy group
Properties
Molecular Formula |
C9H6BrClN2O |
---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-2-chloro-6-methoxyquinoxaline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-6-7(2-5(8)10)13-9(11)4-12-6/h2-4H,1H3 |
InChI Key |
OYYZLRIVSNMJEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Cl)Br |
Origin of Product |
United States |
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